Dexoxadrol Hydrochloride
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Overview
Description
Dexoxadrol hydrochloride is a dissociative anesthetic drug that functions as an NMDA receptor antagonist. It produces effects similar to phencyclidine in animals. Dexoxadrol, along with its related compound etoxadrol, was initially developed as an analgesic for human use. its development was discontinued due to side effects such as nightmares and hallucinations .
Preparation Methods
The synthesis of dexoxadrol hydrochloride involves several key steps. One method includes the stereoselective addition of vinylmagnesium bromide to N-(3-butenyl)imines derived from D-glyceraldehyde diphenyl ketal, followed by a ring-closing metathesis reaction. This method allows for the asymmetric synthesis of (S)-2-[(S)-2,2-diphenyl-1,3-dioxolan-4-yl]piperidine (dexoxadrol) starting from D-mannitol in six steps with a 43% overall yield .
Chemical Reactions Analysis
Dexoxadrol hydrochloride undergoes various chemical reactions, including:
Oxidation: Dexoxadrol can be oxidized under specific conditions, leading to the formation of different oxidized products.
Reduction: Reduction reactions can convert dexoxadrol into its reduced forms.
Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halogens or alkyl groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Dexoxadrol hydrochloride has several scientific research applications:
Chemistry: It is used in the study of NMDA receptor antagonists and their structure-activity relationships.
Biology: Researchers use dexoxadrol to investigate the effects of NMDA receptor antagonism on neural activity and behavior.
Medicine: Although not used clinically, dexoxadrol serves as a model compound for studying the pharmacological effects of dissociative anesthetics.
Mechanism of Action
Dexoxadrol hydrochloride exerts its effects by antagonizing the NMDA receptor, a type of glutamate receptor in the brain. By blocking this receptor, dexoxadrol inhibits the excitatory neurotransmission mediated by glutamate, leading to its anesthetic and dissociative effects. This mechanism involves the binding of dexoxadrol to the NMDA receptor ionophore complex, preventing the influx of calcium ions and subsequent neuronal excitation .
Comparison with Similar Compounds
Dexoxadrol hydrochloride is similar to other NMDA receptor antagonists such as:
Etoxadrol: A related compound with similar pharmacological properties but different side effect profiles.
Phencyclidine (PCP): Another dissociative anesthetic with a similar mechanism of action but higher potency and abuse potential.
Ketamine: A widely used anesthetic with NMDA receptor antagonism as its primary mechanism of action.
Dexoxadrol is unique in its specific structural configuration, which contributes to its distinct pharmacological profile and side effects .
Properties
CAS No. |
631-06-1 |
---|---|
Molecular Formula |
C20H24ClNO2 |
Molecular Weight |
345.9 g/mol |
IUPAC Name |
(2S)-2-[(4S)-2,2-diphenyl-1,3-dioxolan-4-yl]piperidine;hydrochloride |
InChI |
InChI=1S/C20H23NO2.ClH/c1-3-9-16(10-4-1)20(17-11-5-2-6-12-17)22-15-19(23-20)18-13-7-8-14-21-18;/h1-6,9-12,18-19,21H,7-8,13-15H2;1H/t18-,19+;/m0./s1 |
InChI Key |
GYPWNVSWCIMIHQ-GRTNUQQKSA-N |
Isomeric SMILES |
C1CCN[C@@H](C1)[C@H]2COC(O2)(C3=CC=CC=C3)C4=CC=CC=C4.Cl |
SMILES |
C1CCNC(C1)C2COC(O2)(C3=CC=CC=C3)C4=CC=CC=C4.Cl |
Canonical SMILES |
C1CCNC(C1)C2COC(O2)(C3=CC=CC=C3)C4=CC=CC=C4.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Dexoxadrol hydrochloride; NSC 526062; NSC-526062; Relane ; U 22558 A; d-Dioxadrol hydrochloride; Dexoxadrol HCl; U-22,559A; UNII-T0C1IR71L8. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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